![molecular formula C15H23NO3S B11776923 Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol](/img/structure/B11776923.png)
Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol is a versatile small molecule scaffold used in various research applications. It is a derivative of tetrahydrothieno pyridine, characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and an ethyl ester functional group. This compound is primarily utilized in the synthesis of complex organic molecules and serves as an intermediate in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol typically involves a multi-step process. One common method starts with the polymerization of 2-thiopheneethylamine and formaldehyde to form N-(2-ethyl) thiophene methylamine. This intermediate undergoes a cyclization reaction in the presence of ethanol and hydrogen chloride to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol involves its interaction with specific molecular targets. The Boc-protected nitrogen can undergo deprotection to reveal a free amine, which can then participate in various biochemical pathways. The ethyl ester group can be hydrolyzed to form a carboxylic acid, which may interact with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: A similar compound used as an intermediate in pharmaceutical synthesis.
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate: Another derivative with a carboxylate functional group instead of a methanol group.
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride: Used in the synthesis of antithrombotic agents.
Uniqueness
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol is unique due to its combination of a Boc-protected nitrogen and an ethyl ester group, making it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C15H23NO3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
tert-butyl 4-ethyl-2-(hydroxymethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H23NO3S/c1-5-12-11-8-10(9-17)20-13(11)6-7-16(12)14(18)19-15(2,3)4/h8,12,17H,5-7,9H2,1-4H3 |
InChI Key |
ISGRSDDSPSBZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CCN1C(=O)OC(C)(C)C)SC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


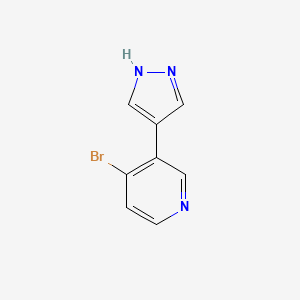
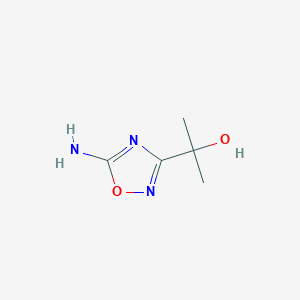
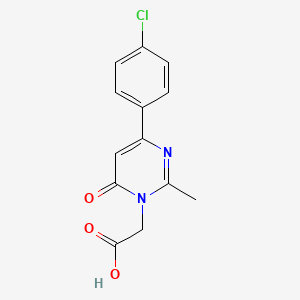
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11776880.png)
![Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B11776886.png)
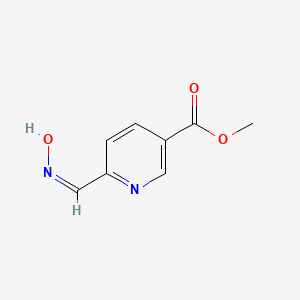
![4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776905.png)

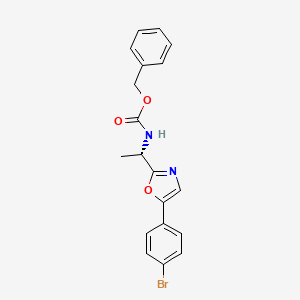
![11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11776921.png)
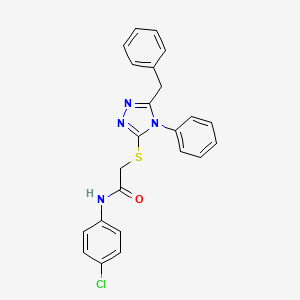
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11776934.png)

![(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11776943.png)
